

An In-depth Technical Guide to Triethylamine Picrate

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Compound of Interest

Compound Name: *Triethylamine picrate*

Cat. No.: *B15494950*

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CAS Number: 900-50-5

This technical guide provides a comprehensive overview of **triethylamine picrate**, a chemical compound with applications in research and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and characterization.

Chemical and Physical Properties

Triethylamine picrate is a salt formed from the reaction of the base triethylamine and the strong acid, picric acid. It presents as a yellow crystalline solid.

Table 1: Physicochemical Properties of **Triethylamine Picrate**

Property	Value	Reference
CAS Number	900-50-5	[1][2]
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₇	[1]
Molecular Weight	330.29 g/mol	[1]
Melting Point	171 °C	
Appearance	Yellow crystalline solid	
Molar Extinction Coefficient	14,500 M ⁻¹ cm ⁻¹ at 358 nm (in methylene chloride)	[3]

Synthesis of Triethylamine Picrate

The synthesis of **triethylamine picrate** is a straightforward acid-base reaction.

Experimental Protocol

Materials:

- Triethylamine (C₂H₅)₃N
- Picric Acid (2,4,6-trinitrophenol), moist (contains 35% water by weight)
- Methanol

Procedure:

- A stock solution of picric acid is prepared by dissolving 3 g of moist picric acid in 25 mL of methanol.
- In a separate container, a solution of triethylamine in methanol is prepared.
- The picric acid solution is then added to the triethylamine solution with stirring.
- The resulting mixture is allowed to react, leading to the precipitation of **triethylamine picrate**.

- The solid product is collected by filtration, washed with a small amount of cold methanol, and dried.

Caution: Picric acid is an explosive compound, especially when dry. It is crucial to handle it with extreme care and always in a moist state.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **triethylamine picrate**.

Table 2: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

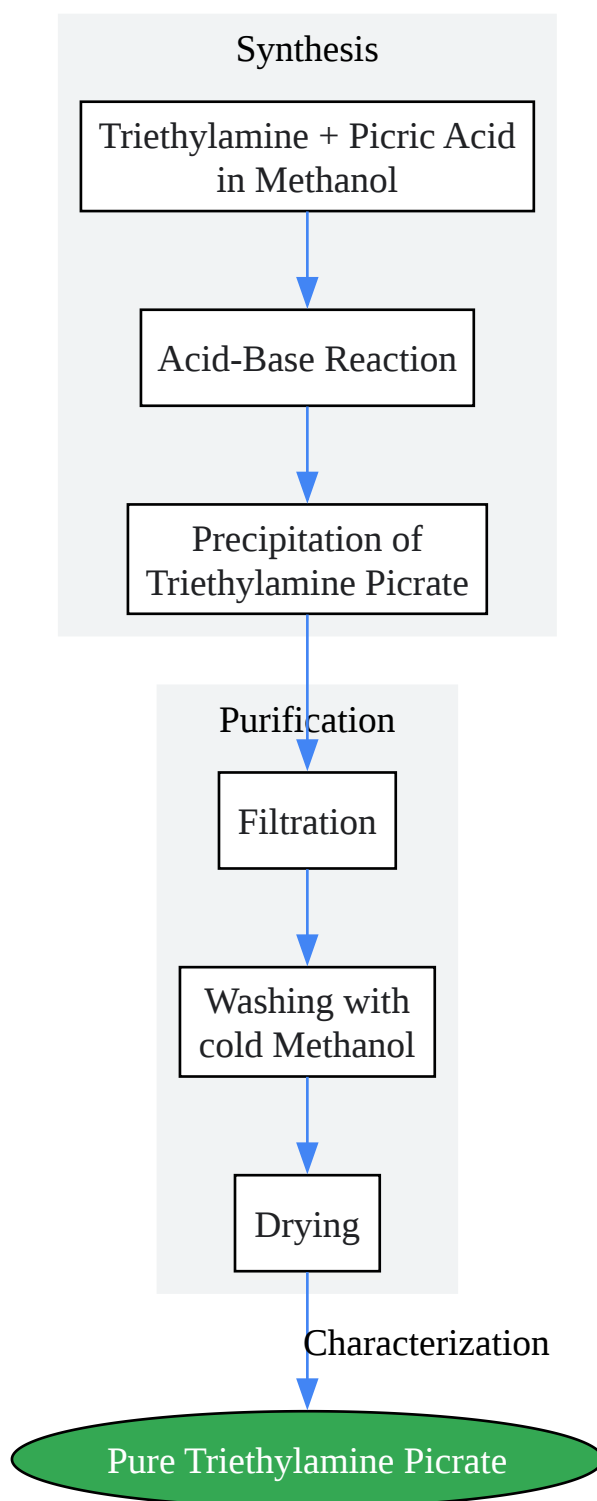
Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Molar Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
358	14,500	Methylene Chloride[3]

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **triethylamine picrate** is outlined below.



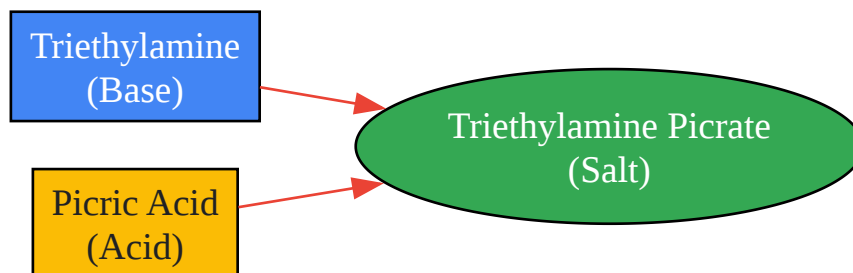
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A flowchart illustrating the synthesis and purification of **triethylamine picrate**.

Logical Relationships

Acid-Base Reaction

The formation of **triethylamine picrate** is a classic acid-base neutralization reaction.



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References

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